(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol (1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 117760-93-7
VCID: VC20908010
InChI: InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1
SMILES: C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol

(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol

CAS No.: 117760-93-7

Cat. No.: VC20908010

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol - 117760-93-7

Specification

CAS No. 117760-93-7
Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
IUPAC Name (1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol
Standard InChI InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1
Standard InChI Key BDQUGJCOXDENQA-ROUUACIJSA-N
Isomeric SMILES C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O
SMILES C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator